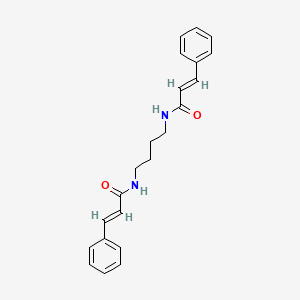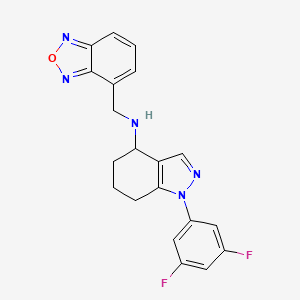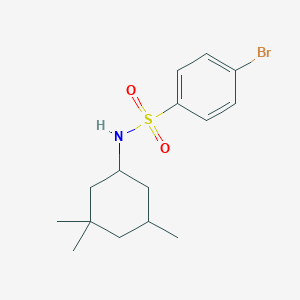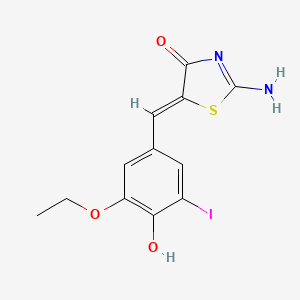
N,N'-1,4-butanediylbis(3-phenylacrylamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-butanediylbis(3-phenylacrylamide) (BPA) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPA is a bifunctional molecule that contains two acrylamide groups, which can be used for various chemical reactions.
作用機序
The mechanism of action of N,N'-1,4-butanediylbis(3-phenylacrylamide) is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules such as proteins and nucleic acids. N,N'-1,4-butanediylbis(3-phenylacrylamide) can also interact with metal ions, which can lead to the formation of metal complexes.
Biochemical and Physiological Effects
N,N'-1,4-butanediylbis(3-phenylacrylamide) has been shown to exhibit antibacterial and antifungal properties. It has also been shown to have cytotoxic effects on cancer cells. However, the exact biochemical and physiological effects of N,N'-1,4-butanediylbis(3-phenylacrylamide) are still being studied.
実験室実験の利点と制限
One of the main advantages of using N,N'-1,4-butanediylbis(3-phenylacrylamide) in lab experiments is its ability to form covalent bonds with biological molecules, which can be useful in the preparation of various materials such as hydrogels and polymers. However, one of the limitations of using N,N'-1,4-butanediylbis(3-phenylacrylamide) is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of N,N'-1,4-butanediylbis(3-phenylacrylamide). One area of research is the development of new synthetic methods for N,N'-1,4-butanediylbis(3-phenylacrylamide), which can lead to the preparation of new materials with unique properties. Another area of research is the study of the mechanism of action of N,N'-1,4-butanediylbis(3-phenylacrylamide), which can provide insights into its potential applications in various fields. Additionally, the study of the toxicity of N,N'-1,4-butanediylbis(3-phenylacrylamide) and its potential effects on human health is an important area of research.
合成法
N,N'-1,4-butanediylbis(3-phenylacrylamide) can be synthesized by reacting 1,4-butanediol with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with phenyl isocyanate to yield N,N'-1,4-butanediylbis(3-phenylacrylamide). The synthesis of N,N'-1,4-butanediylbis(3-phenylacrylamide) is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N,N'-1,4-butanediylbis(3-phenylacrylamide) has been extensively studied for its various applications in scientific research. It has been used as a cross-linking agent in the preparation of hydrogels, which are used in drug delivery systems and tissue engineering. N,N'-1,4-butanediylbis(3-phenylacrylamide) has also been used as a building block for the synthesis of polymers, which have potential applications in the field of nanotechnology. Additionally, N,N'-1,4-butanediylbis(3-phenylacrylamide) has been used as a fluorescent probe to detect metal ions in biological systems.
特性
IUPAC Name |
(E)-3-phenyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(15-13-19-9-3-1-4-10-19)23-17-7-8-18-24-22(26)16-14-20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,23,25)(H,24,26)/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPDEWPVRYWKQX-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)
![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)

methylene]malononitrile](/img/structure/B6073923.png)

![4-(4-ethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073934.png)
